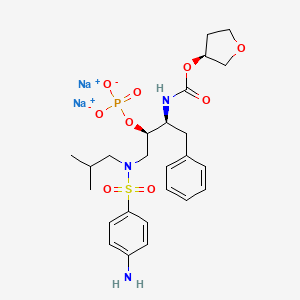

Fosamprenavir Sodium

Beschreibung

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

disodium;[(2R,3S)-1-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-[[(3S)-oxolan-3-yl]oxycarbonylamino]-4-phenylbutan-2-yl] phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H36N3O9PS.2Na/c1-18(2)15-28(39(33,34)22-10-8-20(26)9-11-22)16-24(37-38(30,31)32)23(14-19-6-4-3-5-7-19)27-25(29)36-21-12-13-35-17-21;;/h3-11,18,21,23-24H,12-17,26H2,1-2H3,(H,27,29)(H2,30,31,32);;/q;2*+1/p-2/t21-,23-,24+;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZMGUXZZROZJIT-KMIZVRHLSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2CCOC2)OP(=O)([O-])[O-])S(=O)(=O)C3=CC=C(C=C3)N.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)O[C@H]2CCOC2)OP(=O)([O-])[O-])S(=O)(=O)C3=CC=C(C=C3)N.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34N3Na2O9PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20177208 | |

| Record name | Fosamprenavir sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20177208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

629.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

226700-80-7 | |

| Record name | Fosamprenavir sodium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0226700807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fosamprenavir sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20177208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FOSAMPRENAVIR SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XSG28FSA0W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosamprenavir is an orally administered prodrug of amprenavir, a potent inhibitor of the human immunodeficiency virus (HIV) protease.[1][2][3][4] Following oral administration, fosamprenavir is rapidly and extensively hydrolyzed by cellular phosphatases in the gut epithelium to form amprenavir, the pharmacologically active agent.[4][5] While its primary therapeutic application is in the management of HIV-1 infection, a growing body of evidence indicates that amprenavir possesses significant biological activities in non-viral assays. These off-target effects present opportunities for drug repurposing and provide valuable insights for the development of novel therapeutics.

This technical guide provides an in-depth overview of the non-viral mechanisms of action of fosamprenavir, focusing on the activities of its active metabolite, amprenavir. We will delve into its anti-cancer, anti-angiogenic, and pepsin-inhibitory properties, detailing the underlying signaling pathways and molecular interactions. This document summarizes key quantitative data, provides detailed experimental protocols for relevant assays, and includes visualizations of critical pathways and workflows to support further research and development in this area.

Anti-Cancer Activity

Amprenavir has demonstrated notable anti-cancer properties in various preclinical models. Its mechanisms of action are multifaceted, primarily involving the modulation of key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt and ERK2 pathways.

Inhibition of the PI3K/Akt Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth. Its aberrant activation is a common feature in many human cancers. Amprenavir has been shown to inhibit the phosphorylation of Akt at Ser473, a key step in its activation.[2][6][7] This inhibition leads to the downstream suppression of pro-survival signals, thereby sensitizing cancer cells to apoptosis and radiotherapy.[2][6][7]

Inhibition of the ERK2 Signaling Pathway

The Extracellular signal-Regulated Kinase 2 (ERK2) is a key component of the MAPK/ERK pathway, which is involved in cell proliferation, differentiation, and survival. Amprenavir has been identified as a potential kinase inhibitor of ERK2.[8] By inhibiting ERK2 activity, amprenavir can suppress the phosphorylation of downstream targets like BimEL, a pro-apoptotic protein, ultimately leading to the induction of apoptosis in cancer cells.[8]

Quantitative Data: Anti-Cancer and Related Activities of Amprenavir

| Target/Assay | Cell Line/System | IC50 / Ki / EC50 | Reference(s) |

| HIV-1 Protease | In vitro | Ki = 0.6 nM | [1] |

| Wild-type clinical isolates | IC50 = 14.6 ± 12.5 ng/mL | [9] | |

| SARS-CoV 3CLpro | In vitro | IC50 = 1.09 µM | [1] |

| Anti-proliferative Activity | MCF-7 (Breast Cancer) | Not specified, but demonstrated apoptosis induction | [10] |

| Huh-7 (Hepatocarcinoma) | Not specified, but inhibited invasion | [3] | |

| Antiviral Activity (HIV-1) | Macrophages (acute infection) | EC50 = 0.011 µM | [11] |

| PBL (acute infection) | EC50 = 0.031 µM | [11] | |

| Macrophages (chronic infection) | EC50 = 0.72 µM | [11] |

Anti-Angiogenic Effects

Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis. Amprenavir exhibits anti-angiogenic properties primarily through the inhibition of matrix metalloproteinases (MMPs).

Inhibition of Matrix Metalloproteinases (MMPs)

MMPs are a family of zinc-dependent endopeptidases that degrade components of the extracellular matrix (ECM), a process essential for endothelial cell migration and invasion during angiogenesis. Amprenavir has been shown to inhibit the proteolytic activation of MMPs, such as MMP-2.[3] By preventing ECM degradation, amprenavir can impede the formation of new blood vessels, thereby restricting tumor growth and invasion.

Pepsin Inhibition

Pepsin, a gastric aspartic protease, is implicated in the pathophysiology of laryngopharyngeal reflux (LPR) when it refluxes into the esophagus and airways. Amprenavir has been identified as a potent inhibitor of pepsin.[12][13]

Direct Inhibition of Pepsin Activity

Studies have demonstrated that amprenavir binds to and inhibits pepsin with IC50 values in the low micromolar range.[7] This inhibition can protect laryngeal and esophageal epithelial cells from pepsin-mediated damage, including cell dissociation and cleavage of E-cadherin, a key cell adhesion molecule.[2][6] This finding suggests a potential therapeutic role for fosamprenavir in treating LPR.

Quantitative Data: Pepsin Inhibition by Amprenavir

| Target | System | IC50 | Reference(s) |

| Porcine Pepsin | In vitro activity assay | 3.56 µM | [6] |

| Pepsin | High-throughput screening | Low micromolar range | [7] |

Modulation of the NF-κB Pathway (Hypothesized)

While direct evidence for fosamprenavir is still emerging, other HIV protease inhibitors have been shown to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor involved in inflammatory responses, cell survival, and proliferation. Some HIV PIs can inhibit the 26S proteasome, which is responsible for the degradation of IκBα, an inhibitor of NF-κB. By preventing IκBα degradation, these PIs can block the activation and nuclear translocation of NF-κB. This mechanism is a plausible area for further investigation into the anti-inflammatory and anti-cancer effects of amprenavir.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of fosamprenavir/amprenavir's non-viral activities.

Western Blot for Akt Phosphorylation

Objective: To determine the effect of amprenavir on the phosphorylation status of Akt in cancer cells.

Materials:

-

Cancer cell line (e.g., SQ20B, T24)

-

Amprenavir solution

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt, anti-β-actin

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Protocol:

-

Seed cells in culture plates and allow them to adhere.

-

Treat cells with various concentrations of amprenavir (e.g., 5-10 µM) for specified durations (e.g., 24-72 hours).

-

Wash cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine protein concentration of the lysates using a protein assay.

-

Denature protein samples by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-Akt, total Akt, and β-actin overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities to determine the ratio of phosphorylated Akt to total Akt.

Kinase Assay for ERK2 Inhibition

Objective: To measure the direct inhibitory effect of amprenavir on ERK2 kinase activity.

Materials:

-

Recombinant active ERK2 enzyme

-

Kinase assay buffer

-

Myelin basic protein (MBP) as a substrate

-

ATP (including radiolabeled [γ-³²P]ATP)

-

Amprenavir solution

-

Phosphocellulose paper

-

Scintillation counter

Protocol:

-

Prepare a reaction mixture containing kinase assay buffer, MBP, and recombinant ERK2.

-

Add various concentrations of amprenavir or vehicle control to the reaction mixture.

-

Initiate the kinase reaction by adding ATP (containing a tracer amount of [γ-³²P]ATP).

-

Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by spotting the mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.

-

Measure the amount of incorporated radioactivity on the paper using a scintillation counter.

-

Calculate the percentage of ERK2 inhibition at each amprenavir concentration and determine the IC50 value.

Gelatin Zymography for MMP Activity

Objective: To assess the effect of amprenavir on the activity of secreted MMPs (e.g., MMP-2, MMP-9) from cells.

Materials:

-

Cell line of interest (e.g., Huh-7)

-

Serum-free cell culture medium

-

Amprenavir solution

-

SDS-PAGE gels co-polymerized with gelatin (1 mg/mL)

-

Zymogram sample buffer (non-reducing)

-

Zymogram renaturing buffer (e.g., 2.5% Triton X-100)

-

Zymogram developing buffer (containing CaCl₂)

-

Coomassie Brilliant Blue staining solution

-

Destaining solution

Protocol:

-

Culture cells to near confluence and then incubate in serum-free medium with or without amprenavir for 24-48 hours.

-

Collect the conditioned medium and centrifuge to remove cellular debris.

-

Determine the protein concentration of the conditioned medium.

-

Mix equal amounts of protein with non-reducing zymogram sample buffer.

-

Load the samples onto the gelatin-containing SDS-PAGE gel without prior boiling.

-

Perform electrophoresis at 4°C.

-

After electrophoresis, wash the gel in renaturing buffer for 30-60 minutes at room temperature to remove SDS.

-

Incubate the gel in developing buffer overnight at 37°C to allow for gelatin degradation by MMPs.

-

Stain the gel with Coomassie Brilliant Blue and then destain.

-

Areas of MMP activity will appear as clear bands against a blue background.

-

Quantify the band intensities to determine the relative MMP activity.

Pepsin Inhibition Assay

Objective: To quantify the inhibitory effect of amprenavir on pepsin activity.

Materials:

-

Porcine pepsin

-

Fluorescently labeled casein substrate

-

Assay buffer (e.g., 0.1 M HCl, pH 1.0)

-

Amprenavir solution in DMSO

-

384-well black plates

-

Fluorescence plate reader

Protocol:

-

Prepare a solution of porcine pepsin in the assay buffer.

-

Add various concentrations of amprenavir or DMSO vehicle control to the wells of a 384-well plate.

-

Add the pepsin solution to the wells and incubate for a short period.

-

Initiate the reaction by adding the fluorescently labeled casein substrate.

-

Monitor the increase in fluorescence over time using a fluorescence plate reader. Pepsin cleavage of the substrate relieves quenching, leading to an increase in fluorescence.

-

Calculate the initial reaction rates for each amprenavir concentration.

-

Determine the percentage of pepsin inhibition and calculate the IC50 value.

HUVEC Tube Formation Assay

Objective: To evaluate the effect of amprenavir on the ability of endothelial cells to form capillary-like structures in vitro.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial cell growth medium

-

Matrigel or similar basement membrane matrix

-

96-well plates

-

Amprenavir solution

-

Calcein AM (for visualization)

-

Inverted microscope with a camera

Protocol:

-

Thaw Matrigel on ice and coat the wells of a 96-well plate. Allow the Matrigel to solidify at 37°C for 30-60 minutes.

-

Harvest HUVECs and resuspend them in a basal medium containing various concentrations of amprenavir.

-

Seed the HUVECs onto the solidified Matrigel.

-

Incubate the plate at 37°C for 4-18 hours to allow for tube formation.

-

Visualize and photograph the tube network using an inverted microscope. For quantitative analysis, cells can be pre-labeled with Calcein AM.

-

Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

NF-κB Reporter Assay

Objective: To determine if amprenavir modulates NF-κB transcriptional activity.

Materials:

-

Cell line stably transfected with an NF-κB-driven luciferase reporter construct (e.g., HEK293)

-

Cell culture medium

-

Amprenavir solution

-

NF-κB activator (e.g., TNF-α)

-

Luciferase assay reagent

-

Luminometer

Protocol:

-

Seed the NF-κB reporter cells in a 96-well plate.

-

Pre-treat the cells with various concentrations of amprenavir for 1-2 hours.

-

Stimulate the cells with an NF-κB activator (e.g., TNF-α) for 6-24 hours. Include unstimulated and vehicle-treated controls.

-

Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

-

Measure the luminescence using a luminometer.

-

Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration.

-

Calculate the percentage of inhibition or activation of NF-κB activity by amprenavir.

Visualizations

Signaling Pathways

Caption: Amprenavir's anti-cancer effects via PI3K/Akt and ERK2 pathway inhibition.

Experimental Workflow: Gelatin Zymography

Caption: Workflow for detecting MMP activity using gelatin zymography.

Logical Relationship: Pepsin Inhibition and Cellular Protection

Caption: Mechanism of amprenavir's protection against pepsin-induced epithelial damage.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Amprenavir inhibits pepsin‐mediated laryngeal epithelial disruption and E‐cadherin cleavage in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Amprenavir inhibits the migration in human hepatocarcinoma cell and the growth of xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Zymography as a Research Tool in the Study of Matrix Metalloproteinase Inhibitors | Springer Nature Experiments [experiments.springernature.com]

- 5. indigobiosciences.com [indigobiosciences.com]

- 6. mdpi.com [mdpi.com]

- 7. Oral and inhaled fosamprenavir reverses pepsin-induced damaged in a laryngopharyngeal reflux mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Anti-Angiogenic Effects of Anti-Human Immunodeficiency Virus Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Clinical pharmacology and pharmacokinetics of amprenavir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Repositioning of amprenavir as a novel extracellular signal-regulated kinase-2 inhibitor and apoptosis inducer in MCF-7 human breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosamprenavir, a prodrug of amprenavir, is a cornerstone of highly active antiretroviral therapy (HAART) for the management of HIV-1 infection. Its primary mechanism of action involves the potent and specific inhibition of the HIV-1 aspartyl protease, an enzyme critical for the maturation of infectious virions.[1][2] However, a growing body of evidence suggests that fosamprenavir and its active metabolite, amprenavir, interact with host cellular targets, leading to a range of off-target effects. This technical guide provides an in-depth analysis of the identified non-HIV targets of fosamprenavir, summarizing the quantitative data, detailing the experimental methodologies used for their identification, and illustrating the associated signaling pathways. This document is intended to serve as a comprehensive resource for researchers in drug development and repurposing, as well as for scientists investigating the broader pharmacological profile of fosamprenavir.

Off-Target Profile of Fosamprenavir/Amprenavir

The off-target activities of fosamprenavir are primarily attributed to its active form, amprenavir. These interactions can lead to both potential therapeutic benefits in other disease contexts and contribute to the adverse effect profile observed in patients undergoing antiretroviral therapy. The identified off-targets and associated pathway modulations are summarized below.

Table 1: Quantitative Data for Off-Target Interactions of Amprenavir

| Target/Pathway | Amprenavir Concentration | Method | Observed Effect | Reference |

| Pepsin | IC50: 3.56 µM | In vitro enzymatic assay | Inhibition of pepsin activity | [3] |

| ZMPSTE24 | Not explicitly quantified for amprenavir | In vitro enzymatic assay (with other PIs) | Inhibition of prelamin A processing | [4][5] |

| Adipocyte Differentiation | 2 µM (saquinavir), 30 µM (ritonavir) | 3T3-L1 preadipocyte differentiation assay | Inhibition of differentiation | [6][7] |

| Mitochondrial Protease Processing | 5.0 mg/ml | In vitro mitochondrial processing assay | Inhibition of mitochondrial matrix processing peptidase (MPP) | [8] |

Inhibition of Human Pepsin

Pepsin, a key digestive protease, has been identified as a significant off-target of amprenavir. This interaction holds therapeutic potential for conditions such as laryngopharyngeal reflux (LPR), where pepsin is a major pathological agent.

Quantitative Data

Studies have demonstrated that amprenavir inhibits porcine pepsin with an IC50 of 3.56 µM.[3] This inhibitory activity has been shown to protect against pepsin-induced esophageal epithelial barrier disruption and cancer-associated changes in cellular models.[3]

Experimental Protocol: In Vitro Pepsin Inhibition Assay

A common method to determine pepsin inhibition is a fluorescence resonance energy transfer (FRET)-based assay.

Principle: A synthetic peptide substrate containing a fluorophore and a quencher is used. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by pepsin, the fluorophore is separated from the quencher, resulting in an increase in fluorescence. The rate of this increase is proportional to the enzyme's activity.

Materials:

-

Porcine pepsin (e.g., Sigma-Aldrich)

-

FRET peptide substrate (e.g., synthesized with a fluorophore like EDANS and a quencher like DABCYL)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.4)

-

Amprenavir (or other test inhibitors)

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare a stock solution of the FRET peptide substrate in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of amprenavir in the assay buffer.

-

In a 96-well plate, add the assay buffer, the FRET peptide substrate (final concentration typically in the low micromolar range), and the different concentrations of amprenavir.

-

Initiate the reaction by adding a pre-determined concentration of pepsin to each well.

-

Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence intensity over time at appropriate excitation and emission wavelengths (e.g., Ex/Em = 340/490 nm for EDANS/DABCYL).

-

The initial reaction rates are calculated from the linear phase of the fluorescence curves.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Diagram: Experimental Workflow for Pepsin Inhibition Assay

Caption: Workflow for determining the IC50 of amprenavir against pepsin.

Interference with Prelamin A Processing via ZMPSTE24 Inhibition

Several HIV protease inhibitors have been shown to inhibit ZMPSTE24, a zinc metalloproteinase responsible for the final step in the maturation of lamin A.[4][5] The accumulation of the unprocessed precursor, prelamin A, is associated with certain progeroid syndromes and may contribute to the lipodystrophy observed in patients treated with these drugs. While a specific IC50 for amprenavir against ZMPSTE24 has not been reported, its structural similarity to other inhibiting protease inhibitors suggests a similar off-target effect.

Signaling Pathway: Prelamin A Processing

Caption: The prelamin A processing pathway and the inhibitory point of amprenavir.

Experimental Protocol: In Vitro ZMPSTE24 Activity Assay

A common method to assess ZMPSTE24 activity is a coupled in vitro proteolysis and methyltransferase assay.[9]

Principle: This assay indirectly measures the endoproteolytic activity of ZMPSTE24. A synthetic farnesylated peptide substrate is used. Cleavage of this substrate by ZMPSTE24 exposes a new C-terminal farnesylcysteine, which can then be methylated by isoprenylcysteine carboxyl methyltransferase (ICMT) using a radiolabeled methyl donor (S-adenosyl-L-[methyl-³H]methionine). The amount of incorporated radioactivity is proportional to the ZMPSTE24 activity.

Materials:

-

Yeast or mammalian cell membranes expressing human ZMPSTE24

-

Synthetic farnesylated peptide substrate

-

Isoprenylcysteine carboxyl methyltransferase (ICMT)

-

S-adenosyl-L-[methyl-³H]methionine

-

Assay buffer

-

Amprenavir (or other test inhibitors)

-

Scintillation vials and fluid

-

Scintillation counter

Procedure:

-

Isolate membrane fractions from cells overexpressing ZMPSTE24.

-

In a reaction tube, combine the membrane preparation, the farnesylated peptide substrate, and different concentrations of amprenavir in the assay buffer.

-

Initiate the coupled reaction by adding ICMT and S-adenosyl-L-[methyl-³H]methionine.

-

Incubate the reaction at 37°C for a defined period.

-

Stop the reaction (e.g., by adding a strong base).

-

Extract the methylated peptide into an organic solvent.

-

Quantify the amount of radioactivity in the organic phase using a scintillation counter.

-

Determine the percentage of inhibition at each amprenavir concentration and calculate the IC50 value.

Modulation of Lipid Metabolism

HIV protease inhibitors as a class are well-known to induce metabolic complications, including dyslipidemia and insulin resistance.[10][11] These effects are thought to be mediated, in part, by the interference with cellular lipid metabolism pathways.

Signaling Pathway: SREBP-Mediated Lipid Synthesis

A key mechanism implicated in protease inhibitor-induced dyslipidemia is the suppression of the degradation of sterol regulatory element-binding proteins (SREBPs), particularly SREBP-1c.[10] This leads to the accumulation of the active nuclear form of SREBP-1c, which upregulates the transcription of genes involved in fatty acid and cholesterol biosynthesis.

Caption: Proposed mechanism of amprenavir-induced dyslipidemia via inhibition of SREBP degradation.

Experimental Protocol: Adipocyte Differentiation Assay

The effect of fosamprenavir on lipid metabolism can be assessed by examining its impact on the differentiation of preadipocytes into mature adipocytes.

Principle: 3T3-L1 preadipocytes can be induced to differentiate into mature adipocytes, which are characterized by the accumulation of lipid droplets. The extent of differentiation can be quantified by staining these lipid droplets with Oil Red O.

Materials:

-

3T3-L1 preadipocyte cell line

-

Differentiation medium (containing insulin, dexamethasone, and isobutylmethylxanthine)

-

Fosamprenavir

-

Oil Red O staining solution

-

Microscope

Procedure:

-

Culture 3T3-L1 preadipocytes to confluence.

-

Induce differentiation by replacing the growth medium with differentiation medium containing various concentrations of fosamprenavir.

-

After a few days, switch to a maintenance medium containing insulin and continue the culture for several more days.

-

At the end of the differentiation period, fix the cells.

-

Stain the cells with Oil Red O to visualize the lipid droplets.

-

Quantify the amount of staining by either microscopic imaging and analysis or by eluting the dye and measuring its absorbance.

Other Potential Off-Target Effects

Endothelial Dysfunction

Some studies have suggested that antiretroviral therapies, including protease inhibitors, may contribute to endothelial dysfunction.[12][13] The proposed mechanisms involve increased oxidative stress and inflammation. However, the specific contribution of fosamprenavir to these effects and the direct molecular targets within endothelial cells are not yet fully elucidated.

Mitochondrial Toxicity

There is evidence to suggest that some HIV protease inhibitors can interfere with mitochondrial function. One study indicated that amprenavir can inhibit the mitochondrial matrix processing peptidase (MPP), an enzyme involved in the processing of mitochondrial proteins.[8] This inhibition could potentially disrupt mitochondrial function and contribute to some of the long-term side effects of antiretroviral therapy.

Conclusion

Fosamprenavir, beyond its well-established role as an HIV-1 protease inhibitor, exhibits a complex off-target pharmacology. The inhibition of pepsin presents a promising avenue for drug repurposing in the treatment of laryngopharyngeal reflux. Conversely, the interference with prelamin A processing and lipid metabolism likely contributes to the metabolic side effects associated with long-term therapy. A deeper understanding of these off-target interactions is crucial for optimizing the therapeutic use of fosamprenavir, managing its adverse effects, and exploring its potential in new therapeutic areas. Further research, including comprehensive proteomic and metabolomic studies, is warranted to fully delineate the off-target landscape of this important antiretroviral agent.

References

- 1. dovepress.com [dovepress.com]

- 2. Lipid abnormalities associated with protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. HIV protease inhibitors block the zinc metalloproteinase ZMPSTE24 and lead to an accumulation of prelamin A in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. HIV protease inhibitors block the zinc metalloproteinase ZMPSTE24 and lead to an accumulation of prelamin A in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of antiretroviral drug combinations on the differentiation of adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of adipocyte differentiation by HIV protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vitro evidence of inhibition of mitochondrial protease processing by HIV-1 protease inhibitors in yeast: a possible contribution to lipodystrophy syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Human ZMPSTE24 disease mutations: residual proteolytic activity correlates with disease severity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effects of HIV protease inhibitor therapy on lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The effects of HIV protease inhibitors on carbohydrate and lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Endothelial dysfunction and cardiovascular diseases in people living with HIV on specific highly active antiretroviral therapy regimen: A systematic review of clinical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antiretrovirals Induce Endothelial Dysfunction via an Oxidant-Dependent Pathway and Promote Neointimal Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide on the use of fosamprenavir sodium as a chemical probe, focusing on its active form, amprenavir. It covers the mechanism of action, quantitative inhibitory data, detailed experimental protocols, and the logical framework for its application in enzyme research.

Introduction and Mechanism of Action

This compound is a phosphate ester prodrug developed to improve the aqueous solubility and oral bioavailability of its active form, amprenavir.[1][2][3] As a chemical probe, its utility is defined by the properties of amprenavir.

Upon oral administration, fosamprenavir is rapidly and almost completely hydrolyzed by alkaline phosphatases in the intestinal epithelium.[3][4][5] This enzymatic cleavage releases amprenavir and inorganic phosphate, allowing amprenavir to be absorbed into the systemic circulation.[3][5]

Amprenavir functions as a potent, competitive inhibitor of the Human Immunodeficiency Virus Type 1 (HIV-1) protease.[4][5][6] It binds with high affinity to the enzyme's active site, mimicking the peptide substrate.[4][6][7] This binding event physically obstructs the protease from cleaving the viral Gag and Gag-Pol polyprotein precursors.[5][6] The inhibition of this critical proteolytic processing step prevents the maturation of viral particles, resulting in the production of immature, non-infectious virions.[4][5][8]

Quantitative Inhibitory Data

The efficacy and selectivity of amprenavir as a chemical probe are defined by its inhibition constants (Kᵢ) and 50% inhibitory concentrations (IC₅₀) against its primary target and potential off-targets. A potent probe exhibits a low Kᵢ/IC₅₀ for its intended target and a significantly higher value for other enzymes.

| Target Enzyme | Inhibitor | Parameter | Value | Reference(s) |

| Primary Target | ||||

| HIV-1 Protease (Wild-Type) | Amprenavir | Kᵢ | 0.6 nM | [6][7] |

| HIV-1 Protease (Wild-Type) | Amprenavir | Competitive γKᵢ | 1.1 nM | [9] |

| HIV-1 Protease (Wild-Type) | Amprenavir | Uncompetitive Kᵢ | 5.0 nM | [9] |

| HIV-1 Protease (Wild-Type Isolates) | Amprenavir | IC₅₀ | 14.6 ± 12.5 ng/mL (~29 nM) | [6] |

| Selectivity Targets | ||||

| HIV-2 Protease | Amprenavir | Kᵢ | 2.4 nM | [10] |

| Human Pepsin | Amprenavir | IC₅₀ | 3,560 nM (3.56 µM) | [4] |

Note: The data indicates high potency for HIV-1 protease and over 1000-fold selectivity against the human aspartic protease, pepsin.

Experimental Protocols

This protocol outlines a standard method for determining the inhibitory potency (IC₅₀) of amprenavir or other test compounds against recombinant HIV-1 protease.

Principle: The assay quantifies the activity of HIV-1 protease by measuring the cleavage of a specific, fluorogenic peptide substrate.[11] In its uncleaved state, the substrate's fluorescence is quenched. Upon cleavage by the protease, a fluorophore is released, resulting in an increase in fluorescence intensity. An inhibitor prevents this cleavage, leading to a dose-dependent reduction in the fluorescence signal.

Materials:

-

Recombinant HIV-1 Protease

-

HIV-1 Protease Fluorogenic Substrate (e.g., based on a known cleavage site)

-

Assay Buffer (e.g., 50 mM Sodium Acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 4.7)

-

Test Compound: Amprenavir (dissolved in DMSO)

-

Positive Control: Pepstatin A (a known aspartyl protease inhibitor)

-

96-well black microplates, flat bottom

-

Fluorescence microplate reader (Excitation: ~330 nm, Emission: ~450 nm)

Procedure:

-

Compound Preparation: Prepare a 10-point, 2-fold serial dilution of amprenavir in 100% DMSO. A typical starting concentration is 1 µM.

-

Assay Plate Setup:

-

Add 1 µL of each amprenavir dilution to triplicate wells.

-

Controls: Add 1 µL of DMSO (no inhibitor, 100% activity control) and 1 µL of a saturating concentration of Pepstatin A (0% activity control).

-

-

Enzyme Addition: Prepare a working solution of HIV-1 Protease in cold Assay Buffer. Add 50 µL of this solution to each well.

-

Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature, protected from light. This allows the inhibitor to bind to the enzyme before the substrate is introduced.

-

Reaction Initiation: Prepare a working solution of the HIV-1 Protease Substrate in Assay Buffer. Add 50 µL of this solution to all wells to start the reaction.

-

Kinetic Measurement: Immediately place the microplate into a fluorescence plate reader pre-set to 37°C. Measure the fluorescence intensity every 60 seconds for 30-60 minutes in kinetic mode (Ex/Em = 330/450 nm).[11]

Data Analysis:

-

Calculate Reaction Velocity: For each well, determine the reaction rate (velocity) by calculating the slope of the linear portion of the fluorescence versus time plot (RFU/min).

-

Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Velocity_Sample - Velocity_0%_Control) / (Velocity_100%_Control - Velocity_0%_Control))

-

Determine IC₅₀: Plot the Percent Inhibition against the logarithm of the amprenavir concentration. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value.

-

Calculate Kᵢ (optional): If the substrate concentration [S] and the Michaelis constant (Kₘ) are known, the Kᵢ can be calculated from the IC₅₀ using the Cheng-Prusoff equation for competitive inhibitors: Kᵢ = IC₅₀ / (1 + [S]/Kₘ).[12]

Considerations for Use as a Chemical Probe

The utility of a chemical probe depends on its well-defined interaction with its biological target(s). Amprenavir serves as an excellent probe for studying HIV-1 protease due to its high potency and selectivity.

Selectivity: A critical aspect of a chemical probe is its selectivity profile. Amprenavir shows high selectivity for HIV-1 protease over related human enzymes like pepsin, where inhibition only occurs at concentrations several orders of magnitude higher.[4] It is, however, less potent against HIV-2 protease, a key consideration for studies involving this viral variant.[10][13]

Cellular Studies: When used in cell-based assays, it is amprenavir, not fosamprenavir, that should be used, as cultured cells may not efficiently hydrolyze the prodrug. Researchers must consider that amprenavir is extensively metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme system in vivo, which can lead to numerous drug-drug interactions and may be a factor in complex cellular or tissue models.[5][8] Furthermore, some studies have noted that amprenavir can deregulate cell cycle and differentiation pathways in specific cell types, such as primary gingival epithelium, which should be considered when interpreting cellular phenotypes.[14]

Conclusion

This compound, through its active form amprenavir, serves as a potent, selective, and well-characterized chemical probe for the study of HIV-1 protease. Its sub-nanomolar affinity makes it an ideal tool for biochemical and structural studies, as well as a benchmark positive control in high-throughput screening campaigns for novel inhibitors. While its selectivity against related human proteases is high, researchers should remain aware of its differential activity against HIV-2 protease and its potential for CYP450-mediated interactions and other cellular effects in complex biological systems.

References

- 1. Fosamprenavir - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Discovery and development of HIV-protease inhibitors - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Clinical pharmacology and pharmacokinetics of amprenavir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of Biomolecular Conformation on Docking Simulation: A Case Study on a Potent HIV-1 Protease Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Solution Kinetics Measurements Suggest HIV-1 Protease Has Two Binding Sites for Darunavir and Amprenavir - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. abcam.co.jp [abcam.co.jp]

- 12. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]

- 13. Critical differences in HIV-1 and HIV-2 protease specificity for clinical inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Effect of the HIV protease inhibitor amprenavir on the growth and differentiation of primary gingival epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]

Abstract: This technical guide provides an in-depth examination of the structural and thermodynamic principles governing the binding of amprenavir, the active form of the prodrug fosamprenavir, to its primary therapeutic target, HIV-1 protease. We consolidate quantitative binding data from kinetic and calorimetric assays, detail the experimental methodologies used for structural and thermodynamic characterization, and explore the impact of drug-resistance mutations on binding affinity. Furthermore, this paper addresses known off-target interactions, providing a comprehensive overview for researchers and scientists in the field of antiretroviral drug development. Visualizations of key processes and workflows are provided to facilitate a deeper understanding of the underlying molecular mechanisms.

Introduction: Fosamprenavir and its Role in HIV Therapy

Fosamprenavir (FPV) is a phosphate ester prodrug that is rapidly and extensively hydrolyzed by enzymes in the gastrointestinal epithelium to form its active metabolite, amprenavir (APV).[1][2][3] This conversion improves the bioavailability and solubility of the active compound, reducing the pill burden for patients.[4] Amprenavir is a potent, competitive inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease, an enzyme critical for the viral life cycle.[2][5] By binding to the active site of this enzyme, amprenavir blocks the cleavage of viral Gag and Gag-Pol polyproteins, which are necessary for the production of mature, infectious virions.[2][6] This inhibition results in the release of immature, non-infectious viral particles, thereby suppressing viral replication.[5][6] The development of amprenavir and other protease inhibitors marked a significant success in structure-based drug design for anti-retroviral therapy.[4]

Mechanism of Action and Target Binding

Primary Target: HIV-1 Protease

HIV-1 protease is a homodimeric aspartic protease, with each of the two identical subunits comprising 99 amino acids.[6][7] The active site is located at the dimer interface and is characterized by a conserved catalytic triad, Asp25-Thr26-Gly27, contributed by each monomer.[6] The catalytic aspartate residues (Asp25 and Asp25') are essential for the enzyme's hydrolytic activity.[4] The active site is covered by two flexible β-hairpin loops known as "flaps" (residues 45-55), which move to allow substrate or inhibitor binding.[6]

Structural Basis of Amprenavir Binding

The binding of amprenavir to the HIV-1 protease active site has been extensively characterized by X-ray and joint X-ray/neutron crystallography.[6][8] Amprenavir, like other protease inhibitors, contains a hydroxyethylamine core that mimics the tetrahedral transition state of the peptide bond cleavage.[6]

Key interactions observed in the crystal structures of the amprenavir-protease complex include:

-

Hydrogen Bonding: The central hydroxyl group of amprenavir forms critical hydrogen bonds with the catalytic aspartate residues (Asp25 and Asp25').[8] Additional hydrogen bonds are formed between the inhibitor and main-chain atoms of residues like Asp29, Asp30, and the flap residue Ile50.[8][9]

-

Hydrophobic Interactions: The inhibitor's aniline and isobutyl groups fit into hydrophobic pockets within the enzyme's active site, making extensive van der Waals contacts that contribute significantly to binding affinity.[6] The tetrahydrofuran (THF) moiety also forms important interactions.[4]

A joint X-ray/neutron crystallographic study provided direct visualization of hydrogen atom positions, confirming that the catalytic dyad is monoprotonated at physiological pH, with one aspartate being protonated and the other deprotonated.[8][9][10] This detailed structural information is invaluable for the rational design of next-generation inhibitors with improved potency and resistance profiles.[8]

Off-Target Interactions

While highly specific for HIV-1 protease, some off-target binding has been reported for amprenavir. Studies using mass spectrometry have shown that amprenavir, along with other HIV protease inhibitors, can bind to the human zinc metalloprotease ZMPSTE24.[11] This off-target interaction can interfere with the processing of prelamin A to mature lamin A, a crucial step in maintaining the nuclear envelope's structural integrity.[11] Such "hitchhiking" on unintended protein targets may contribute to some of the adverse side effects observed during therapy.[11]

Quantitative Binding Data

The interaction between amprenavir and HIV-1 protease has been quantified using various biophysical and enzymatic assays. The data are summarized below.

Table 1: Inhibition Constants of Amprenavir against Wild-Type (WT) and Mutant HIV-1 Protease

| Protease Variant | K_i (nM) | Fold Change vs. WT | Reference(s) |

| Wild-Type (WT) | 0.16 | 1.0 | [6] |

| V32I | 1.6 | 10 | [6] |

| I50V | 4.8 | 30 | [6] |

| I54V | ~0.48 | 3 | [6] |

| I54M | ~0.48 | 3 | [6] |

| I84V | 0.96 | 6 | [6] |

| L90M | 0.16 | 1.0 | [6] |

| M46I/I47V/I50V | - | - | [12] |

| M46I/G48V/I50V/I84L | - | - | [12] |

| Note: K_i (inhibition constant) is a measure of inhibitor potency; a lower value indicates higher potency. |

Table 2: Thermodynamic Parameters of Amprenavir Binding to Wild-Type HIV-1 Protease at 25°C

| Parameter | Value | Method | Reference(s) |

| K_a (Association Constant) | 5.0 x 10⁹ M⁻¹ | ITC | [13] |

| K_d (Dissociation Constant) | 200 pM | ITC | [13] |

| ΔG (Gibbs Free Energy) | -12.9 kcal/mol | ITC | [13] |

| ΔH (Enthalpy Change) | -6.9 kcal/mol | ITC | [13] |

| -TΔS (Entropic Contribution) | -6.0 kcal/mol | ITC | [13] |

| Note: Binding of amprenavir to wild-type HIV-1 protease is favored by both enthalpic and entropic contributions.[13] ITC stands for Isothermal Titration Calorimetry. |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of structural and binding data. The following sections describe generalized protocols for the key experiments cited.

X-ray Crystallography of the Amprenavir-Protease Complex

This protocol outlines the steps to determine the three-dimensional structure of HIV-1 protease in complex with amprenavir.

-

Protein Expression and Purification:

-

Recombinant HIV-1 protease (wild-type or mutant) is expressed, typically in E. coli.

-

The expressed protease is purified using a series of chromatography steps (e.g., ion exchange, size exclusion) to achieve high purity.

-

-

Crystallization:

-

The purified protease is concentrated to an appropriate level (e.g., 5-10 mg/mL).

-

Amprenavir is dissolved in a suitable solvent like DMSO and added to the protein solution in molar excess.

-

The protein-inhibitor complex is crystallized using vapor diffusion (hanging or sitting drop) by screening against a range of buffer conditions (pH, precipitant, salts).

-

-

Data Collection:

-

Suitable crystals are cryo-protected and flash-cooled in liquid nitrogen.

-

X-ray diffraction data are collected at a synchrotron source.[14]

-

-

Structure Determination and Refinement:

-

The diffraction data are processed to determine space group and unit cell dimensions.[14]

-

The structure is solved using molecular replacement, using a previously known protease structure as a search model.

-

The model is refined against the experimental data, and the amprenavir molecule is built into the electron density map. Water molecules are added, and the final structure is validated for geometric quality.[6][14]

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of all thermodynamic parameters in a single experiment.

-

Sample Preparation:

-

ITC Experiment:

-

Data Analysis:

-

A series of small injections of the amprenavir solution are made into the protease solution. The heat change after each injection is measured.

-

The resulting data (heat per injection vs. molar ratio) are fitted to a suitable binding model (e.g., one-site binding) to determine the binding affinity (K_a), enthalpy change (ΔH), and stoichiometry (n).

-

The Gibbs free energy (ΔG) and entropy change (ΔS) are then calculated using the equation: ΔG = -RTln(K_a) = ΔH - TΔS.

-

Enzyme Inhibition Assay (Fluorometric)

This assay is used to determine the inhibition constant (K_i) of amprenavir by measuring its effect on the rate of protease-catalyzed cleavage of a fluorogenic substrate.

-

Reagent Preparation:

-

Prepare an assay buffer (e.g., 100 mM sodium acetate, 1 M NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol, pH 4.7).

-

Prepare a stock solution of a fluorogenic HIV-1 protease substrate.

-

Prepare serial dilutions of amprenavir in the assay buffer.

-

Prepare a solution of purified HIV-1 protease.

-

-

Assay Procedure:

-

In a 96-well microplate, add the substrate and varying concentrations of amprenavir to each well.

-

Initiate the reaction by adding the HIV-1 protease enzyme solution.

-

Incubate the plate at a constant temperature (e.g., 37°C).

-

-

Data Measurement and Analysis:

-

Measure the increase in fluorescence over time using a fluorescence plate reader (e.g., Ex/Em = 330/450 nm).[17]

-

Determine the initial reaction velocities (rates) for each inhibitor concentration.

-

The K_i value is calculated by fitting the data to the appropriate model of enzyme inhibition (e.g., competitive inhibition) using nonlinear regression analysis.

-

Visualizations of Key Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate core concepts related to the analysis of fosamprenavir.

References

- 1. Fosamprenavir - Wikipedia [en.wikipedia.org]

- 2. Fosamprenavir - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Fosamprenavir | C25H36N3O9PS | CID 131536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Discovery and development of HIV-protease inhibitors - Wikipedia [en.wikipedia.org]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Amprenavir Complexes with HIV-1 Protease and Its Drug Resistant Mutants Altering Hydrophobic Clusters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Joint X-ray/neutron crystallographic study of HIV-1 protease with clinical inhibitor amprenavir – insights for drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. joint-x-ray-neutron-crystallographic-study-of-hiv-1-protease-with-clinical-inhibitor-amprenavir-insights-for-drug-design - Ask this paper | Bohrium [bohrium.com]

- 11. hcplive.com [hcplive.com]

- 12. Structural and Kinetic Analyses of the Protease from an Amprenavir-Resistant Human Immunodeficiency Virus Type 1 Mutant Rendered Resistant to Saquinavir and Resensitized to Amprenavir - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Overcoming drug resistance in HIV-1 chemotherapy: The binding thermodynamics of Amprenavir and TMC-126 to wild-type and drug-resistant mutants of the HIV-1 protease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. rcsb.org [rcsb.org]

- 15. Structural and Thermodynamic Basis for the Binding of TMC114, a Next-Generation Human Immunodeficiency Virus Type 1 Protease Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. abcam.cn [abcam.cn]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosamprenavir is a phosphate ester prodrug of the human immunodeficiency virus (HIV-1) protease inhibitor, amprenavir.[1][2][3] Its design as a prodrug enhances its aqueous solubility and oral bioavailability compared to the parent compound, amprenavir.[4] The critical step in the bioactivation of fosamprenavir is its hydrolysis by cellular phosphatases, a fundamental interaction that releases the active therapeutic agent. This technical guide provides a comprehensive overview of the interaction between fosamprenavir and cellular phosphatases, with a focus on the metabolic activation of the prodrug. It also addresses the current state of knowledge regarding any potential interactions with signaling phosphatases.

Core Interaction: Metabolic Activation by Alkaline Phosphatases

The primary and most well-documented interaction of fosamprenavir with cellular phosphatases is its enzymatic conversion to the active drug, amprenavir. This hydrolysis reaction is crucial for the therapeutic efficacy of fosamprenavir.

Mechanism of Activation

Fosamprenavir is rapidly and extensively hydrolyzed by alkaline phosphatases located in the brush border of the gut epithelium during intestinal absorption.[3][5] This enzymatic action cleaves the phosphate ester bond, releasing amprenavir and inorganic phosphate.[5] The liberated amprenavir is then absorbed into the systemic circulation to exert its anti-HIV effect by inhibiting the viral protease.[1][2]

dot

Caption: Metabolic activation of fosamprenavir to amprenavir by intestinal alkaline phosphatases.

Quantitative Data on Fosamprenavir Hydrolysis

| Prodrug | Enzyme Source | Km (µM) | Vmax (nmol/min/mg protein) | Reference |

| Fosphenytoin | Caco-2 cells | 1160 | Not Reported | [6] |

| Fosfluconazole | Caco-2 cells | 351 | Not Reported | [6] |

| p-Nitrophenyl phosphate | Calf Intestinal Alkaline Phosphatase | 40 | 72,800 | [7] |

| p-Nitrophenyl phosphate | Bovine Intestinal Alkaline Phosphatase | 1208 | 240,000 | [8] |

Experimental Protocols

In Vitro Hydrolysis of Fosamprenavir using Caco-2 Cell Homogenates

This protocol describes a method to assess the in vitro conversion of fosamprenavir to amprenavir using the human colon adenocarcinoma cell line, Caco-2, which is a well-established model for the intestinal epithelium and is known to express alkaline phosphatase activity.[5]

Objective: To determine the rate of fosamprenavir hydrolysis to amprenavir by Caco-2 cell homogenates.

Materials:

-

Fosamprenavir calcium salt

-

Amprenavir analytical standard

-

Caco-2 cells

-

Cell culture reagents (DMEM, FBS, etc.)

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer)

-

BCA Protein Assay Kit

-

Incubator (37°C)

-

High-performance liquid chromatography (HPLC) system with UV detector

-

Analytical column (e.g., C18)

-

Acetonitrile, water, and other HPLC-grade solvents

-

Microcentrifuge tubes

Methodology:

-

Cell Culture: Culture Caco-2 cells to confluence in appropriate cell culture flasks.

-

Cell Homogenate Preparation:

-

Wash confluent Caco-2 cells twice with ice-cold PBS.

-

Harvest the cells by scraping and centrifuge to obtain a cell pellet.

-

Resuspend the cell pellet in a known volume of ice-cold cell lysis buffer.

-

Homogenize the cell suspension using a sonicator or by freeze-thaw cycles.

-

Centrifuge the homogenate to pellet cell debris and collect the supernatant containing the cellular proteins, including alkaline phosphatases.

-

Determine the total protein concentration of the supernatant using a BCA Protein Assay Kit.

-

-

Hydrolysis Assay:

-

Prepare a stock solution of fosamprenavir in a suitable solvent (e.g., DMSO) and dilute it in a biorelevant buffer (e.g., MES-buffered saline with a low phosphate concentration to avoid product inhibition).[5]

-

In microcentrifuge tubes, add a defined amount of Caco-2 cell homogenate (e.g., 50-100 µg of total protein).

-

Initiate the reaction by adding the fosamprenavir solution to a final concentration within the expected physiological range.

-

Incubate the reaction mixture at 37°C.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile to precipitate the proteins.

-

Include a control with heat-inactivated cell homogenate to account for non-enzymatic degradation.

-

-

Sample Analysis:

-

Centrifuge the terminated reaction mixtures to pellet the precipitated proteins.

-

Analyze the supernatant for the concentrations of fosamprenavir and amprenavir using a validated HPLC-UV method.

-

Construct a standard curve for both fosamprenavir and amprenavir to quantify their concentrations in the samples.

-

-

Data Analysis:

-

Plot the concentration of amprenavir formed over time.

-

Calculate the initial rate of amprenavir formation.

-

If performing kinetic analysis, vary the initial concentration of fosamprenavir and determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation.

-

dot

References

- 1. Amprenavir Complexes with HIV-1 Protease and Its Drug Resistant Mutants Altering Hydrophobic Clusters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Fosamprenavir: advancing HIV protease inhibitor treatment options - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Amprenavir complexes with HIV-1 protease and its drug-resistant mutants altering hydrophobic clusters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro behavior of a phosphate ester prodrug of amprenavir in human intestinal fluids and in the Caco-2 system: illustration of intraluminal supersaturation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 8. Kinetic studies on the membrane form of intestinal alkaline phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

This application note details a robust and reliable Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative analysis of Fosamprenavir Sodium in bulk drug and pharmaceutical dosage forms. The developed method is specific, accurate, precise, and stability-indicating, making it suitable for routine quality control and stability studies.

Principle:

The method utilizes reversed-phase chromatography to separate Fosamprenavir from its potential degradation products and formulation excipients. The separation is achieved on a C18 stationary phase with a suitable mobile phase. Quantification is performed by measuring the peak area at a specific UV wavelength. The method has been validated in accordance with International Conference on Harmonisation (ICH) guidelines.[1][2][3]

Detailed Experimental Protocols

Instrumentation and Materials

-

Instrumentation:

-

High-Performance Liquid Chromatograph (e.g., Waters Alliance 2695) equipped with a quaternary pump, auto-sampler, column compartment, and a PDA or UV detector (e.g., Waters 2487).[4][5]

-

Data acquisition and processing software (e.g., Empower 2).[4]

-

Analytical balance.

-

pH meter.

-

Ultrasonic bath.[4]

-

Vacuum filtration assembly with 0.45 µm membrane filters.[4]

-

-

Reagents and Chemicals:

Preparation of Solutions

-

Diluent Preparation:

-

Standard Stock Solution (e.g., 1000 µg/mL):

-

Accurately weigh about 50 mg of Fosamprenavir reference standard and transfer it into a 50 mL volumetric flask.[4]

-

Add approximately 35 mL of diluent (or methanol) and sonicate for 15-30 minutes to dissolve the standard completely.[4][6]

-

Make up the volume to 50 mL with the same solvent and mix well.

-

-

Working Standard Solution (e.g., 100 µg/mL):

-

Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.[6]

-

Dilute to the mark with the diluent and mix thoroughly.

-

-

Sample Preparation (from Tablets):

-

Weigh and finely powder not fewer than 20 tablets.

-

Accurately weigh a quantity of the powder equivalent to 100 mg of Fosamprenavir and transfer it to a 100 mL volumetric flask.[6]

-

Add about 70 mL of methanol, sonicate for 30 minutes with intermittent shaking to ensure complete dissolution.[6]

-

Make up the volume to 100 mL with methanol and mix well.

-

Filter the solution through a 0.45 µm nylon syringe filter.[6]

-

Transfer 5.0 mL of the filtered solution into a 50 mL volumetric flask and dilute to volume with the diluent.[6]

-

Chromatographic Conditions

Several methods have been reported. The following table summarizes three validated sets of conditions for easy comparison.

| Parameter | Method 1 | Method 2 | Method 3 |

| Column | Symmetry C18 (75 x 4.6 mm, 5 µm)[4] | X-Bridge C18 (250 x 4.6 mm, 5 µm)[6] | YMC Pack ODS AQ (150 x 4.6 mm, 3 µm)[1] |

| Mobile Phase | 0.1% TFA in Water : Acetonitrile (60:40 v/v)[4] | Phosphate Buffer (pH 6.8) : Acetonitrile (70:30 v/v)[6] | 0.05M KH₂PO₄ (pH 6.8) : Acetonitrile (60:40 v/v)[1] |

| Flow Rate | 1.0 mL/min[4] | 1.0 mL/min[6] | 0.8 mL/min[1] |

| Detection (UV) | 260 nm[4] | 265 nm[6] | 265 nm[1] |

| Injection Volume | 20 µL[4][6] | 20 µL[6] | 10 µL[1] |

| Column Temp. | Ambient[4] | 30 °C[6] | 40 °C[1] |

| Run Time | ~10 min[7] | 15 min[6] | ~15 min[8] |

| Retention Time | ~1.93 min[4] | ~7.97 min[6] | Not specified |

Method Validation Protocol

The developed analytical method should be validated as per ICH guidelines:

-

System Suitability:

-

Equilibrate the HPLC system with the mobile phase.

-

Inject the working standard solution five or six times.[1][7]

-

Calculate the % RSD for peak area, retention time, theoretical plates, and tailing factor. The acceptance criteria are typically %RSD < 2.0%, tailing factor ≤ 2.0, and theoretical plates > 2000.

-

-

Specificity (Forced Degradation Study):

-

Subject the drug substance and drug product to various stress conditions to demonstrate that the method can resolve Fosamprenavir from its degradation products.[1]

-

Acid Hydrolysis: Reflux with 2.0 N - 5 N HCl at 60-80°C for several hours.[1][6]

-

Base Hydrolysis: Reflux with 2.0 N - 5 N NaOH at 60-80°C for several hours.[1][6]

-

Oxidative Degradation: Treat with 3-6% H₂O₂ at room temperature or 80°C for several hours.[1][6]

-

Thermal Degradation: Expose the solid drug to dry heat at 105°C for 7 days.[1]

-

Photolytic Degradation: Expose the drug to UV light (254 nm) and visible light (1.2 million lux hours).[1][6]

-

Analyze all stressed samples along with a non-stressed control. Peak purity analysis using a PDA detector is essential to confirm the homogeneity of the analyte peak.[1]

-

-

Linearity:

-

Accuracy (Recovery):

-

Perform recovery studies by spiking a placebo blend with known amounts of Fosamprenavir at three concentration levels (e.g., 80%, 100%, and 120% of the target assay concentration).[1]

-

Prepare and analyze each level in triplicate.

-

Calculate the percentage recovery. The acceptance range is typically 98-102%.[7]

-

-

Precision:

-

Repeatability (Method Precision): Analyze six independent sample preparations on the same day under the same conditions. Calculate the %RSD.[1]

-

Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument. The %RSD for the combined results should be within acceptable limits (e.g., < 2.0%).[6]

-

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ):

-

Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve.[4]

-

LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercept and S is the slope of the calibration curve.

-

-

Robustness:

-

Evaluate the method's reliability by making small, deliberate variations in chromatographic parameters such as flow rate (±0.1 mL/min), mobile phase composition (±2%), column temperature (±5°C), and pH of the buffer (±0.2 units).[1][6]

-

The system suitability parameters should remain within the acceptance criteria.

-

Data Presentation: Summary of Validation Parameters

The following tables summarize typical results obtained during method validation.

Table 1: System Suitability Results

| Parameter | Acceptance Criteria | Typical Result |

| % RSD of Peak Area | ≤ 2.0% | 0.2%[1] |

| Tailing Factor | ≤ 2.0 | 1.4[1] |

| Theoretical Plates | > 2000 | 8562[1] |

Table 2: Linearity Data

| Concentration Range (µg/mL) | Correlation Coefficient (r²) |

| 50 - 150[4] | > 0.999[1] |

Table 3: Accuracy and Precision

| Parameter | Acceptance Criteria | Typical Result |

| Accuracy (% Recovery) | 98.0 - 102.0% | 99.11 – 100.42%[1] |

| Repeatability (% RSD) | ≤ 2.0% | 0.18%[1] |

| Intermediate Precision (% RSD) | ≤ 2.0% | 0.31%[1] |

Table 4: LOD and LOQ

| Parameter | Typical Result |

| LOD | 1.6 µg/mL[7] |

| LOQ | 4.8 µg/mL[7] |

Table 5: Summary of Forced Degradation Studies

| Stress Condition | Observation |

| Acid Hydrolysis (2N HCl, 80°C, 12h) | Significant degradation observed.[1] |

| Base Hydrolysis (2N NaOH, 80°C, 12h) | Significant degradation observed.[1] |

| Oxidative (6% H₂O₂, 80°C, 8h) | Significant degradation observed.[1] |

| Thermal (105°C, 7 days) | Stable.[1] |

| Photolytic (1.2 million lux h) | Stable.[1] |

| Humidity (25°C, 90% RH, 7 days) | Stable.[1] |

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the development and validation of the this compound HPLC method.

Caption: Workflow for HPLC Method Development and Validation.

References

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. ijrpns.com [ijrpns.com]

- 5. researchgate.net [researchgate.net]

- 6. austinpublishinggroup.com [austinpublishinggroup.com]

- 7. medwinpublishers.com [medwinpublishers.com]

- 8. academic.oup.com [academic.oup.com]

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of the HIV-1 protease inhibitor prodrug, fosamprenavir (FOS), and its active metabolite, amprenavir (AMP), in cell culture samples. This method is applicable for both cell lysates and cell culture media, enabling researchers to conduct comprehensive in vitro pharmacokinetic and pharmacodynamic studies. The protocol employs a straightforward protein precipitation step for sample preparation, followed by a rapid chromatographic separation and detection using tandem mass spectrometry operating in multiple reaction monitoring (MRM) mode. The method demonstrates excellent linearity, accuracy, and precision, making it suitable for high-throughput analysis in drug discovery and development.

Introduction

Fosamprenavir, a phosphate ester prodrug, is rapidly hydrolyzed by cellular phosphatases to amprenavir, a potent inhibitor of the HIV-1 protease.[1] Understanding the intracellular conversion of fosamprenavir and the resulting concentrations of amprenavir is crucial for evaluating its efficacy and cellular pharmacology in various in vitro models. LC-MS/MS offers high selectivity and sensitivity for the accurate quantification of drug molecules in complex biological matrices. This application note provides a detailed protocol for the simultaneous determination of fosamprenavir and amprenavir in cell culture, supporting research in virology and drug metabolism.

Experimental

Materials and Reagents

-

Fosamprenavir calcium salt (Analytical Standard)

-

Amprenavir (Analytical Standard)

-

Dolutegravir or another suitable internal standard (IS)

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid (LC-MS grade)

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer)

-

BCA Protein Assay Kit

Sample Preparation

Cell Lysate:

-

After incubation with the test compounds, wash the cell monolayer twice with ice-cold PBS.

-

Aspirate the final PBS wash completely.

-

Add an appropriate volume of cell lysis buffer (e.g., 200 µL for a 12-well plate) to each well and incubate on ice for 10 minutes.

-

Scrape the cells and collect the cell lysate into a microcentrifuge tube.

-

Determine the protein concentration of a small aliquot of the lysate using a BCA protein assay.

-

For drug analysis, add 3 volumes of ice-cold acetonitrile containing the internal standard to 1 volume of cell lysate.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase, vortex, and transfer to an autosampler vial for LC-MS/MS analysis.

Cell Culture Medium:

-

Collect an aliquot of the cell culture medium.

-

Centrifuge at 3,000 rpm for 5 minutes to remove any cellular debris.

-

To 100 µL of the supernatant, add 300 µL of ice-cold acetonitrile containing the internal standard.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

-

Column: Phenomenex C18 (50 x 4.6 mm, 5 µm) or equivalent

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in methanol

-

Flow Rate: 0.70 mL/min

-

Injection Volume: 10 µL

-

Gradient: Isocratic elution with 25% A and 75% B[1]

Mass Spectrometry

-

Ionization: Electrospray Ionization (ESI), Positive Mode

-

Scan Type: Multiple Reaction Monitoring (MRM)

Quantitative Data Summary

The following tables summarize typical quantitative performance parameters for the LC-MS/MS analysis of fosamprenavir and amprenavir.

| Analyte | MRM Transition (m/z) | Linearity Range (ng/mL) | LLOQ (ng/mL) |

| Fosamprenavir | 586.19 → 57.07 | 1.0 - 2100.0 | 1.0 |

| Amprenavir | 506.2 → 89.1 | 0.15 - 1500 | 0.15 |

| Analyte | QC Level | Mean Recovery (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |

| Fosamprenavir | Low | 97.35 | ≤ 3.08 | ≤ 3.08 |

| Medium | 98.61 | ≤ 3.08 | ≤ 3.08 | |

| High | 102.65 | ≤ 3.08 | ≤ 3.08 | |

| Amprenavir | Low | 92.9 | < 4.21 | < 4.21 |

| Medium | 95.1 | < 4.21 | < 4.21 | |

| High | 96.4 | < 4.21 | < 4.21 |

Experimental Workflow

Caption: LC-MS/MS workflow for fosamprenavir and amprenavir analysis.

Signaling Pathway Diagram

Caption: Fosamprenavir activation and mechanism of action.

Conclusion

The described LC-MS/MS method provides a reliable and high-throughput solution for the simultaneous quantification of fosamprenavir and amprenavir in cell culture matrices. The simple sample preparation and rapid analysis time make this method ideal for supporting in vitro studies in drug development and virology research. The presented protocols and performance characteristics demonstrate the suitability of this method for obtaining accurate and precise quantitative data.

References

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosamprenavir is a phosphate ester prodrug of amprenavir, an inhibitor of the human immunodeficiency virus (HIV) protease.[1] It is a critical component of highly active antiretroviral therapy (HAART). The accurate quantification of fosamprenavir and its active metabolite, amprenavir, in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. Ensuring the stability of fosamprenavir in these matrices from collection to analysis is a critical prerequisite for obtaining reliable and reproducible data.

This document provides detailed application notes and protocols for the stability testing of fosamprenavir sodium in common biological matrices such as plasma. It includes a summary of available stability data, a comprehensive experimental protocol for sample analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), and a diagram illustrating the mechanism of action of its active metabolite.

Data Presentation: Stability of Fosamprenavir in Human Plasma

The stability of fosamprenavir in biological matrices is influenced by factors such as temperature, pH, and storage duration. While comprehensive quantitative degradation percentages are not always detailed in publicly available literature, the following tables summarize the reported stability of fosamprenavir under various conditions.

Table 1: Short-Term and Post-Preparative Stability of Fosamprenavir in Human Plasma

| Stability Condition | Matrix | Temperature | Duration | Stability Outcome |

| Bench-Top Stability | Human Plasma | Below 10°C | Up to 20 hours | No significant degradation observed.[2] |

| Ambient Temperature | Sodium Citrate Human Plasma | Ambient | Up to 48 hours | Stable. |

| Autosampler Stability | Processed Samples | 10°C | Up to 72 hours | Stable.[2] |

Table 2: Freeze-Thaw and Long-Term Stability of Fosamprenavir in Human Plasma

| Stability Condition | Matrix | Temperature | Duration | Stability Outcome |

| Freeze-Thaw Cycles | Human Plasma | -20°C to Room Temperature | Up to 6 cycles | No significant degradation observed.[2] |

| Long-Term Storage | Human Plasma | -20°C and -70°C | 60 days | Stable.[2] |

Table 3: Forced Degradation of Fosamprenavir

| Stress Condition | Outcome |

| Acidic Hydrolysis | Considerable degradation observed.[1] |

| Basic Hydrolysis | Considerable degradation observed.[1] |

| Oxidative Stress | Considerable degradation observed.[1] |

| Thermal Stress | Stable.[1] |

| Photolytic Stress | Stable.[1] |

| Humidity Stress | Stable.[1] |

Experimental Protocols

This section outlines a typical LC-MS/MS method for the quantification of fosamprenavir in human plasma. This protocol is a synthesis of methodologies reported in the scientific literature.[2][3]

Materials and Reagents

-

This compound reference standard

-

Internal standard (e.g., a structurally similar molecule or a stable isotope-labeled fosamprenavir)

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid

-

Ethyl acetate

-

Human plasma (with anticoagulant, e.g., K2EDTA)

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

Centrifuge

-

LC-MS/MS system

Preparation of Standard and Quality Control (QC) Solutions

-

Primary Stock Solution: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., methanol) to prepare a primary stock solution of a known concentration (e.g., 1 mg/mL).

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a suitable solvent (e.g., 50:50 methanol:water).

-

Calibration Standards: Spike blank human plasma with the working standard solutions to create a set of calibration standards covering the desired concentration range (e.g., 1 to 2000 ng/mL).

-

Quality Control Samples: Prepare QC samples at low, medium, and high concentrations in blank human plasma in the same manner as the calibration standards.

Sample Preparation (Liquid-Liquid Extraction)

-

To 100 µL of plasma sample (calibration standard, QC, or unknown sample), add a fixed amount of internal standard solution.

-

Add 1 mL of extraction solvent (e.g., ethyl acetate).

-

Vortex the mixture for 5 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in a known volume (e.g., 200 µL) of the mobile phase.

-